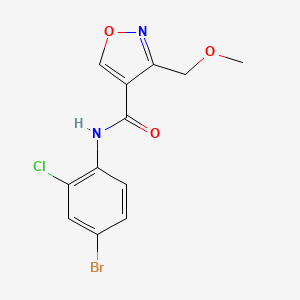![molecular formula C16H11BrN4OS B7432018 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one](/img/structure/B7432018.png)
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
作用机制
The mechanism of action of 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the inhibition of cancer cell growth and the reduction of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species, which is beneficial in reducing oxidative stress. Additionally, this compound has been found to reduce the production of inflammatory cytokines and chemokines, which is beneficial in reducing inflammation.
实验室实验的优点和局限性
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a potent inhibitor of cancer cell growth and has anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is that it is not water-soluble, which makes it difficult to use in certain experiments.
未来方向
There are various future directions for the research on 7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one. One of the future directions is to study the mechanism of action in more detail to understand how this compound inhibits the activity of various enzymes. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound to understand its efficacy and toxicity in vivo. Additionally, further research can be conducted to develop water-soluble derivatives of this compound to overcome the limitations in lab experiments. Finally, this compound can be studied further for its potential applications in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
This compound is a quinoline derivative that has potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. Further research can be conducted to understand the mechanism of action in more detail, study the pharmacokinetics and pharmacodynamics of this compound, develop water-soluble derivatives, and explore its potential applications in other fields.
合成方法
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one can be synthesized using various methods. One of the commonly used methods is the Buchwald-Hartwig coupling reaction. This reaction involves the coupling of 5-bromothieno[2,3-d]pyrimidine-4-amine with 7-chloro-1-methylquinolin-2-one in the presence of a palladium catalyst and a base. The reaction yields this compound in good yields.
科学研究应用
7-[(5-Bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
7-[(5-bromothieno[2,3-d]pyrimidin-4-yl)amino]-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4OS/c1-21-12-6-10(4-2-9(12)3-5-13(21)22)20-15-14-11(17)7-23-16(14)19-8-18-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZALCUYZVQDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)NC3=C4C(=CSC4=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431937.png)

![N-(3-fluoropropyl)-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431958.png)
![N-[(2S)-1-[[1-(2,3-dihydro-1H-indene-5-carbonyl)azetidin-2-yl]methylamino]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B7431964.png)
![N-but-2-ynyl-1-methyl-N-[2-(methylamino)-2-oxoethyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431969.png)
![2-(2,2-difluoroethyl)-N-[2-(methylamino)-2-oxoethyl]-N-[3-methyl-2-(2-methylpyrazol-3-yl)butyl]pyrazole-3-carboxamide](/img/structure/B7431983.png)
![1-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methylpropyl)-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B7431986.png)
![2,2,2-trifluoro-N-[[1-(3-phenyltriazol-4-yl)sulfonylpiperidin-4-yl]methyl]acetamide](/img/structure/B7431993.png)
![Methyl 4-[[[2-(2,6-dimethoxyphenyl)acetyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431996.png)
![N-(2-methoxypropyl)-5-methyl-N-[2-(methylamino)-2-oxoethyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B7431999.png)
![5-chloro-N-[4-[(3-fluoro-4-methylbenzoyl)amino]butan-2-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7432008.png)
![N-[2-[benzyl(methyl)amino]propyl]-3,5,6-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B7432009.png)
![1-(difluoromethyl)-N-[1-[3,4-dihydro-1H-isochromene-5-carbonyl(methyl)amino]propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7432012.png)
![N-methyl-2-[[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-[(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]amino]acetamide](/img/structure/B7432034.png)
